SGC2085 HCl

Descripción general

Descripción

SGC2085 is an inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1; IC50 = 50 nM). It is selective for PRMT4/CARM1 over PRMT8 at concentrations up to 50 µM and PRMT1, PRMT3, PRMT5, and PRMT7 up to 100 µM. SGC2085 also weakly inhibits PRMT6 (IC50 = 5.2 µM). It has no activity in HEK293 cells at concentrations up to 10 µM.

Novel Potent and Selective Inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1)

Mecanismo De Acción

Target of Action

SGC2085 Hydrochloride is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth .

Mode of Action

SGC2085 Hydrochloride interacts with its target, CARM1, by forming hydrogen bond interactions with SAM and the E444 residue of PRMT5 . This interaction inhibits the activity of CARM1, thereby preventing the methylation of its substrates .

Biochemical Pathways

The inhibition of CARM1 by SGC2085 Hydrochloride affects the Wnt/β-catenin transcription pathway and the estrogen-stimulated growth pathway . These pathways play crucial roles in colorectal cancer and breast cancer respectively .

Pharmacokinetics

It is noted that sgc2085 hydrochloride exhibits low cell permeability . This could potentially impact its bioavailability and effectiveness in vivo.

Result of Action

The inhibition of CARM1 by SGC2085 Hydrochloride results in decreased proliferation of myeloid leukemia cells in vivo . In addition, it has been observed that no cellular activity is observed for SGC2085 Hydrochloride when tested up to 10 µM (48 h exposure in HEK293 cells) .

Action Environment

It is worth noting that the compound’s low cell permeability could potentially be influenced by factors such as ph and temperature .

Actividad Biológica

SGC2085 HCl is a selective inhibitor of the coactivator-associated arginine methyltransferase 1 (CARM1), which plays a significant role in various biological processes, including gene expression regulation, cell proliferation, and differentiation. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and implications in cancer therapy.

SGC2085 acts by inhibiting CARM1, which is involved in the methylation of arginine residues on histones and non-histone proteins. This inhibition leads to alterations in gene expression profiles, particularly those associated with oncogenic pathways. The compound exhibits a potent inhibitory effect with an IC50 value of approximately 50 nM, demonstrating over a hundred-fold selectivity for CARM1 compared to other methyltransferases .

In Vitro Studies

- Cell Line Testing : In studies utilizing various cancer cell lines, SGC2085 has shown significant effects on cell viability and proliferation. For instance, treatment with SGC2085 at concentrations around 10 µM for 48 hours resulted in notable cytotoxicity against several cancer types, including those dependent on CARM1 activity .

- Histone Methylation : SGC2085's inhibition of CARM1 leads to decreased levels of specific histone methylation marks such as H3R2me2a and H3K79me2. These changes were quantitatively assessed using high-content screening assays that measured fluorescence intensity indicative of histone modifications .

Case Studies

- Breast Cancer : In a study focusing on triple-negative breast cancer (TNBC), SGC2085 was shown to reduce tumor growth in vitro and in vivo by disrupting CARM1-mediated transcriptional programs essential for tumor survival and proliferation. The compound's efficacy was evaluated through colony formation assays and xenograft models .

- Leukemia : Another investigation highlighted the potential of SGC2085 in treating acute myeloid leukemia (AML). The compound was found to synergize with other therapeutic agents, enhancing apoptosis in leukemic cells while sparing normal hematopoietic cells .

Data Tables

| Study | Cell Line | Concentration (µM) | IC50 (nM) | Effect Observed |

|---|---|---|---|---|

| TNBC | 10 | 50 | Reduced tumor growth | |

| U2OS | 1 | N/A | Decreased H3K79me2 | |

| AML | 10 | N/A | Enhanced apoptosis |

Research Findings

- Selectivity : SGC2085 demonstrates a high degree of selectivity for CARM1 over other PRMTs (protein arginine methyltransferases), making it a valuable tool for dissecting the role of arginine methylation in cellular processes .

- Synergistic Effects : The compound has shown promising results when used in combination with other chemotherapeutics, suggesting potential for combination therapies to improve treatment outcomes in cancers driven by aberrant methylation patterns .

Propiedades

IUPAC Name |

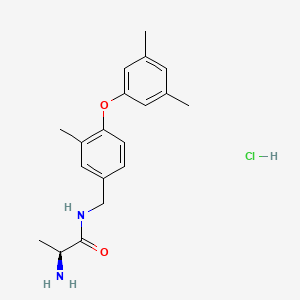

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGSBQJSJRLNQH-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821908-49-9 | |

| Record name | Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.